molecular formula C9H21BrN+ B3249090 6-Bromohexyltrimethylaminium CAS No. 191086-27-8

6-Bromohexyltrimethylaminium

Cat. No.: B3249090
CAS No.: 191086-27-8
M. Wt: 223.17 g/mol
InChI Key: WJNHFKVKJHYMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexyltrimethylaminium bromide is a quaternary ammonium compound that serves as a critical alkylating agent and ionic group precursor in advanced materials science, particularly in the development of anion exchange membranes (AEMs). Its primary research value lies in its use as a key intermediate for introducing long-chain, flexible pendant quaternary ammonium groups into high-performance polymer backbones, such as poly(phthalazinone ether ketone) (PPEK) . This application is crucial for creating hydroxide exchange membranes (HEMs) with enhanced properties for use in hydroxide exchange membrane fuel cells (HEMFCs) . The mechanism of action involves a Williamson etherification reaction, where the bromide moiety of this compound acts as a leaving group, enabling covalent attachment to a demethylated polymer backbone. Once incorporated, the fixed trimethylammonium group at the end of the flexible six-carbon spacer facilitates high hydroxide ion conductivity, with reported values reaching up to 0.048 S·cm−1 at 30°C in QA-PPEK-based membranes . The long alkyl chain spacer also improves the microphase separation and free volume within the membrane structure, which contributes to superior ionic conductivity without compromising the membrane's dimensional stability or mechanical strength . Furthermore, membranes functionalized with this pendant cation demonstrate excellent alkaline stability, a critical requirement for the longevity of fuel cells . For research purposes, this compound should be handled under anhydrous conditions to prevent hydrolysis. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohexyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN/c1-11(2,3)9-7-5-4-6-8-10/h4-9H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHFKVKJHYMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrN+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromohexyltrimethylaminium

Established Synthetic Routes and Reaction Mechanisms

The preparation of 6-bromohexyltrimethylaminium typically involves a two-step process. The first step establishes the brominated alkyl chain, which then serves as a precursor for the subsequent quaternization reaction with a tertiary amine.

Nucleophilic Substitution in the Preparation of the Brominated Precursor

The foundational precursor for the synthesis of this compound is an alkyl chain functionalized with a bromine atom. A common starting material for this is 1,6-dibromohexane (B150918). lookchem.com This molecule provides the six-carbon backbone and a reactive bromine site for the subsequent introduction of the trimethylammonium group.

In some synthetic pathways, a stepwise approach is employed, starting with the synthesis of 6-bromohexylamine. This intermediate is formed by reacting 1,6-dibromohexane with aqueous ammonia. To suppress polymerization and favor the mono-substituted product, this reaction is typically carried out at low temperatures, between 0–5°C. The resulting 6-bromohexylamine can then be subjected to exhaustive methylation to form the desired quaternary ammonium (B1175870) salt.

Quaternization Reaction Pathways for Tertiary Amines

The crucial step in the synthesis of this compound is the quaternization of a tertiary amine. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the alkyl halide. smolecule.comtue.nl

A direct and widely utilized method for synthesizing this compound involves the reaction of 1,6-dibromohexane with trimethylamine (B31210). smolecule.comlookchem.com In this SN2 reaction, the trimethylamine acts as the nucleophile, displacing one of the bromide ions from the 1,6-dibromohexane. smolecule.com This one-step approach is efficient for producing the target compound.

Alternatively, as mentioned previously, 6-bromohexylamine can be used as an intermediate. In this case, the quaternization is achieved through exhaustive methylation using a methylating agent like methyl bromide. This requires three equivalents of the methylating agent to fully convert the primary amine to the quaternary ammonium salt. Another approach involves the reaction of 6-bromohexylamine with dimethyl carbonate in an organic solvent, followed by the addition of hydrobromic acid. lookchem.com

The rate of quaternization reactions is influenced by several factors, including the structure of the tertiary amine and the alkyl halide, as well as the solvent used. Generally, the reaction follows second-order kinetics. researchgate.net The polarity of the solvent plays a significant role, with more polar solvents tending to increase the reaction rate. researchgate.net This is because polar solvents can stabilize the charged transition state, lowering the activation energy of the reaction. researchgate.netnih.gov

The free energy of the transition state is a key thermodynamic parameter. Polar solvents, particularly dipolar aprotic solvents, are effective at stabilizing this transition state, thus facilitating the reaction. researchgate.net The activation energy for the quaternization of trialkylamines typically falls within a specific range, and the reaction rate can be significantly affected by the choice of solvent. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, temperature, and stoichiometry of the reactants.

The selection of a suitable solvent is critical for the success of the quaternization reaction. Polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often preferred because they can effectively dissolve both the alkyl halide and the tertiary amine, and they help to stabilize the ionic intermediates formed during the reaction. Ethanol is another solvent that has been shown to be effective, in some cases outperforming tetrahydrofuran (B95107) (THF) or DMF by reducing side reactions such as Hofmann elimination. smolecule.com

The reaction rate constants generally increase with the increasing polarity of the solvent. researchgate.net For instance, in the quaternization of triethylamine (B128534) with ethyl bromide, the reaction rate is significantly higher in polar solvents like DMSO compared to nonpolar solvents like benzene. researchgate.net The dielectric constant and dipole moment of the solvent are important properties that influence its ability to facilitate the reaction. researchgate.net

Interactive Data Table: Solvent Effects on Quaternization Reaction

SolventDielectric Constant (ε)Reaction Rate Constant (k)
Acetonitrile37.5High
Dimethylformamide (DMF)36.7High
Ethanol24.5Moderate to High
Tetrahydrofuran (THF)7.6Low
Benzene2.3Very Low

Note: The reaction rate constants are qualitative and for illustrative purposes to show the general trend.

The temperature at which the reaction is conducted also plays a crucial role. Reflux conditions are often employed to ensure the reaction goes to completion. However, the temperature must be controlled to prevent thermal degradation of the product. smolecule.com Stoichiometry is another important factor. Using a slight excess of the tertiary amine can help to minimize the formation of di-alkylation byproducts. smolecule.com

Temperature and Pressure Influence on Quaternization

The synthesis of this compound bromide, primarily through the quaternization of trimethylamine with 1,6-dibromohexane (a process known as the Menshutkin reaction), is significantly influenced by temperature and pressure. These parameters are crucial in determining the reaction rate, yield, and purity of the final product.

A patented process details the reaction in ethyl acetate (B1210297), specifying a broad temperature range from -15°C to 100°C and a pressure range of 1 to 10 bar. google.com For optimal results, the patent suggests a preferred temperature range of 15°C to 70°C, with a more specific range of 30°C to 65°C being particularly favored. google.com Under these conditions, the reaction can yield 6-bromohexyltrimethylammonium bromide in high purity (up to 100%) and yields of 95% to 98%. google.com Another study involving the alkylation of a cross-linked polymer with 6-bromohexyltrimethylammonium bromide in methanol (B129727) was conducted at an elevated temperature of 65°C to 70°C for 24 hours to ensure the reaction proceeded effectively. google.com

Alternative heating methods, such as microwave irradiation, have been shown to dramatically accelerate the quaternization process. smolecule.com One study demonstrated that by heating 1,6-dibromohexane and trimethylamine to 170°C using microwave radiation for just 35 minutes, an 89% conversion was achieved. smolecule.com This is a significant improvement compared to the 57% conversion observed under conventional heating methods over a longer period. smolecule.com The increased efficiency is attributed to rapid dielectric heating, which creates localized superheating at the reaction interface and reduces the activation energy required for the reaction. smolecule.com

The following table summarizes the various conditions reported for the synthesis of this compound bromide.

Table 1: Influence of Temperature and Pressure on the Synthesis of this compound Bromide

Reactants Solvent Temperature Pressure Duration Yield/Conversion Source
Trimethylamine, 1,6-dibromohexane Ethyl Acetate -15 to 100°C 1 to 10 bar 5 to 15 hours 95 to 98% google.com
Trimethylamine, 1,6-dibromohexane Ethyl Acetate 30 to 65°C 1 to 10 bar 5 to 15 hours 95 to 98% google.com
6-BHTAB¹, n-decylbromide, NaOH Methanol 65 to 70°C Not specified 24 hours Not specified google.com
Trimethylamine, 1,6-dibromohexane Not specified 170°C (Microwave) Not specified 35 minutes 89% Conversion smolecule.com
Trimethylamine, 1,6-dibromohexane Diethyl Ether Room Temperature Not specified 3 days 75% cmu.edu

¹6-BHTAB: 6-bromohexyl trimethylammonium bromide

Emerging Synthetic Strategies and Sustainable Approaches

Recent advancements in chemical synthesis have emphasized the need for greener, more efficient, and scalable production methods. This shift is reflected in the emerging strategies for synthesizing this compound, which focus on sustainability, catalytic improvements, and advanced manufacturing technologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by designing reactions that are safer, more efficient, and use less hazardous materials. sphinxsai.comtcd.ie In the synthesis of this compound, these principles are being applied to create more sustainable methods.

One significant development is the use of solvent-free mechanochemical synthesis. This technique involves grinding the solid reactants, 1,6-dibromohexane and trimethylamine, together in a ball mill. This method eliminates the need for volatile organic solvents, which are often toxic and contribute to pollution, thereby aligning with a core principle of green chemistry. sphinxsai.com

Another key aspect of green chemistry is the use of safer and more environmentally benign solvents, with water being an ideal choice. sphinxsai.com While traditional syntheses of this compound have often used solvents like ethyl acetate or acetonitrile, research into quaternary ammonium salt synthesis is increasingly exploring aqueous media. google.comsmolecule.com For example, the synthesis of certain antibiotics has been shifted to an enzymatic process that occurs in water at near-ambient temperatures, avoiding the need for protecting groups and hazardous reagents. acs.org Such approaches highlight a potential direction for greener syntheses of this compound. The overarching goals are to prevent waste, maximize atom economy, and reduce energy consumption by conducting reactions at ambient temperature and pressure whenever possible. tcd.ieacs.orgjddhs.com

Catalytic Enhancements in the Synthesis of this compound

The standard synthesis of this compound via the Menshutkin reaction is a nucleophilic substitution that typically does not require a catalyst. smolecule.com However, the principles of catalysis are central to green chemistry, as catalysts can increase reaction efficiency and reduce waste. acs.org

While catalysts are not commonly used to produce this compound itself, the compound is frequently employed as a cationic surfactant or structure-directing agent in the synthesis of advanced catalytic materials. For instance, it has been used in the post-synthesis treatment of zeolites like H-BEA and Hβ. colab.wsresearchgate.net In these processes, 6-Bromohexyltrimethylammonium bromide helps to create hierarchical zeolites with enhanced mesoporosity, surface area, and acidity. colab.wsresearchgate.net These modified zeolites then serve as highly efficient catalysts for various organic reactions, such as the synthesis of n-hexyl levulinate and amido alkyl naphthols. colab.wsresearchgate.net This demonstrates the integral role of this compound within catalytic systems, albeit not as a product of catalytic synthesis itself.

Future research may explore catalytic systems to enhance the quaternization reaction for producing this compound, potentially enabling the use of milder reaction conditions or improving selectivity, which would further align the synthesis with green chemistry principles.

Flow Chemistry Applications for Scalable Production

Flow chemistry is an emerging technology that offers significant advantages for the production of chemicals, including quaternary ammonium salts. ulisboa.pttcichemicals.com In a flow process, reactants are continuously pumped through a reactor, such as a microchannel or a heated coil, allowing for precise control over reaction parameters like temperature, pressure, and residence time. ulisboa.ptgoogle.com

This technology is particularly well-suited for the scalable production of this compound for several reasons:

Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with potential runaway reactions. tcichemicals.com

Improved Heat Transfer: Efficient heat exchange allows for better temperature control and the ability to safely conduct reactions at temperatures above the solvent's boiling point by applying pressure, which can significantly increase reaction speed. tcichemicals.com

Scalability and Automation: Flow systems can be easily automated and scaled up by extending the operation time or by running multiple reactors in parallel, allowing for the production of precise quantities as needed. tcichemicals.com

High Reproducibility: Automation and precise control lead to high stability and reproducibility, reducing batch-to-batch variability. tcichemicals.com

Patents have been filed for the continuous flow synthesis of other quaternary ammonium salts, demonstrating the industrial viability of this approach. google.com One such method uses a microreactor to react a primary amine with chloromethane (B1201357) under heated conditions, achieving high conversion rates and yields without the need for a catalyst. google.com The application of similar flow chemistry principles to the synthesis of this compound could lead to a more efficient, safer, and automated industrial production process. ulisboa.pt

Chemical Reactivity and Functionalization of 6 Bromohexyltrimethylaminium

Reactions of the Bromo-Substituted Alkyl Chain

The primary alkyl bromide group at one end of the C6 chain is the main site for covalent modification. This functional group is susceptible to both nucleophilic substitution and elimination reactions, typical for haloalkanes.

As a primary alkyl halide, the terminal bromine atom is an excellent leaving group and is readily displaced by a variety of nucleophiles, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway allows for the introduction of diverse functional groups onto the hexyl chain, thereby modifying the compound's properties for specific applications.

The reaction of 6-bromohexyltrimethylaminium with strong nucleophiles leads to the formation of new carbon-heteroatom bonds. The positively charged quaternary ammonium (B1175870) group remains intact during these transformations.

Thiols and Thiolates: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are highly effective nucleophiles for SN2 reactions with alkyl halides. chemistrysteps.comlibretexts.org The reaction with this compound results in the formation of a thioether linkage. Thiolates, being anionic, are even more potent nucleophiles than neutral thiols. This reaction is a common method for preparing thiols and thioethers. chemistrysteps.comlibretexts.org

Carboxylates: Carboxylate anions (RCOO⁻) can act as nucleophiles, attacking the terminal carbon to displace the bromide and form an ester. This reaction provides a route to attach the trimethylammonium hexane (B92381) moiety to molecules containing carboxylic acid groups. The carboxyl group of P3HT-COOH, for example, can react with Cd²⁺ to form metal carboxylate linkages, illustrating the reactivity of this functional group. researchgate.net

Other Amines: Primary, secondary, or tertiary amines can also serve as nucleophiles. pearson.com Reaction with a primary or secondary amine would yield a secondary or tertiary amine, respectively, which could then be further alkylated. A tertiary amine would react to form a new quaternary ammonium center, resulting in a dicationic species known as a bolaform amphiphile.

The following table summarizes these representative nucleophilic substitution reactions.

NucleophileNucleophile StructureProduct of Reaction with this compoundProduct Class
ThiolateRS⁻[CN+(C)CCCCCCSR]Thioether
CarboxylateRCOO⁻[CN+(C)CCCCCC(=O)OR]Ester
AmmoniaNH₃[CN+(C)CCCCCC[NH3+]]Primary Ammonium Salt
Primary AmineRNH₂[CN+(C)CCCCCC[NH2+]R]Secondary Ammonium Salt
Secondary AmineR₂NH[CN+(C)CCCCCC[NH+]R₂]Tertiary Ammonium Salt
Tertiary AmineR₃N[CN+(C)CCCCCC[N+]R₃]Diquaternary Ammonium Salt
Azide (B81097) IonN₃⁻[CN+(C)CCCCCCN₃]Alkyl Azide
Cyanide IonCN⁻[CN+(C)CCCCCCCN]Alkyl Nitrile
Hydroxide (B78521) IonOH⁻[CN+(C)CCCCCCCOH]Alcohol

Intramolecular cyclization can occur if a nucleophile is tethered to the reacting molecule, or if a nucleophile with a second reactive site is used in a substitution reaction. For instance, reacting this compound with a bifunctional nucleophile, such as a long-chain amino acid or mercaptocarboxylic acid, could create an intermediate that is poised for a subsequent intramolecular ring-closing reaction. researchgate.net

While there are no specific reports of this compound undergoing such reactions, the principles of intramolecular cyclization are well-established. nih.govosti.gov The success of such a reaction would depend on thermodynamic and kinetic factors, with the formation of 5- and 6-membered rings being generally favored. researchgate.net For example, substitution with a nucleophile containing a secondary amine or hydroxyl group at an appropriate distance could lead to the formation of a heterocyclic ring system through a subsequent intramolecular SN2 reaction.

In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction, which competes with the SN2 pathway. This reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), with the simultaneous departure of the bromide leaving group. The product of this reaction is hex-5-en-1-yltrimethylammonium bromide.

The competition between substitution and elimination is influenced by several factors:

Base Strength and Steric Hindrance: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination, as they are poor nucleophiles due to steric hindrance but are effective at removing protons.

Temperature: Higher reaction temperatures generally favor elimination over substitution.

Studies on the elimination reactions of the related 3-hexyltrimethylammonium ion have shown that the stereochemistry and proportion of elimination can be influenced by the base, solvent, and counterions present in the reaction mixture. researchgate.net

Further Nucleophilic Displacement Reactions

Reactivity of the Quaternary Ammonium Moiety

The quaternary ammonium cation itself is generally considered chemically inert. wikipedia.org The trimethylammonium group is stable and does not react with most acids, bases, electrophiles, or nucleophiles under typical conditions. Its primary influence is on the physical properties of the molecule (e.g., solubility) and in directing the reactivity of the associated counterion.

A key reaction involving the quaternary ammonium moiety is the exchange of its counterion. The bromide anion in this compound bromide can be readily replaced by a wide variety of other anions. This process is valuable for modifying the compound's properties, such as its solubility in different solvents or its compatibility with other materials.

Anion exchange can be accomplished through several methods:

Using Anion Exchange Resins: This is a common and efficient method where a solution of the quaternary ammonium salt is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion. nih.govresearchgate.netgoogle.com

Metathesis Reaction: Reacting the salt with another salt (e.g., a silver salt or an ammonium salt) in a suitable solvent can lead to precipitation of an insoluble salt, driving the equilibrium towards the product with the exchanged anion. For example, reacting with silver acetate (B1210297) would precipitate silver bromide, leaving the acetate salt in solution.

The nature of the counterion can significantly impact the properties of the quaternary ammonium salt. researchgate.net For instance, exchanging bromide for a larger, more lipophilic anion like bis(trifluoromethylsulfonyl)imide (TFSI⁻) can increase its solubility in nonpolar organic solvents. Conversely, exchanging it for anions like sulfate (B86663) or phosphate (B84403) can alter its behavior in aqueous solutions.

The following table illustrates potential anion exchange reactions for this compound bromide.

Starting MaterialAnion SourceProductByproductMethod
This compound bromideAnion Exchange Resin (Cl⁻ form)This compound chlorideResin-Br⁻Ion Exchange Chromatography nih.gov
This compound bromideSilver Nitrate (AgNO₃)This compound nitrateSilver Bromide (AgBr)Precipitation
This compound bromideSodium Acetate (CH₃COONa)This compound acetateSodium Bromide (NaBr)Metathesis/Precipitation
This compound bromidePotassium Iodide (KI)This compound iodidePotassium Bromide (KBr)Metathesis
This compound bromideSodium Tetrafluoroborate (NaBF₄)This compound tetrafluoroborateSodium Bromide (NaBr)Metathesis

Stability of the Quaternary Ammonium Cation Under Varying Conditions

The stability of the this compound cation, specifically its quaternary ammonium (QA) group, is a critical factor in its application, particularly in environments such as anion-exchange membranes (AEMs). The trimethylalkylammonium structure is subject to degradation under various conditions, primarily high pH (alkaline), elevated temperatures, and radical attack.

Research into the stability of various QA cations has revealed several key degradation pathways and influencing factors. In alkaline environments, the primary degradation mechanism is through nucleophilic attack by hydroxide ions (OH⁻). This can occur via Hofmann elimination (β-hydrogen elimination) or direct nucleophilic substitution at the α-carbon (SN2 reaction), leading to the cleavage of the C-N bond.

Several factors significantly influence the stability of the QA cation:

Molecular Structure: The structure of the cation itself is paramount. Generally, QA cations without β-hydrogens exhibit higher stability against Hofmann elimination. Alkyl-based QAs, such as in this compound, are typically more stable than those with aromatic or benzylic groups, which can promote degradation. nih.govbohrium.com The presence of electron-withdrawing groups near the QA head-group can increase its electrophilicity, making it more susceptible to nucleophilic attack. nih.gov

Hydroxide Concentration and Temperature: Stability is highly dependent on the concentration of hydroxide ions and the operating temperature. Studies on various QA cations show that degradation rates increase significantly with higher temperatures and stronger alkaline conditions. nih.govbohrium.com

Solvation (Hydration): The level of hydration around the hydroxide ion plays a crucial role. Well-hydrated hydroxide ions are less nucleophilic and basic, resulting in significantly slower degradation of the QA cation. acs.orgspacefrontiers.org In environments with low water content, such as the cathode of an operating AEM fuel cell, the degradation can be accelerated. acs.org

Radical Attack: In addition to alkaline degradation, QA cations can be susceptible to degradation by radical species (e.g., HO• and O•−). nih.gov This is particularly relevant in the electrochemical environment of fuel cells and electrolyzers. The susceptibility to radical attack can show an opposite trend to alkaline stability; for instance, electron-withdrawing groups that decrease alkaline stability may increase stability against radical-induced degradation. nih.gov

Cyclic QA structures have been found to be exceptionally stable under harsh conditions. nih.govbohrium.com While this compound is an acyclic cation, its purely aliphatic nature, lacking activating groups like benzyl (B1604629) or ether moieties, provides it with moderate to high stability compared to more complex QA structures. nih.govbohrium.com

ConditionEffect on Quaternary Ammonium Cation StabilityGoverning Factor/MechanismReference
High Alkalinity (High pH)Decreased StabilityIncreased rate of nucleophilic attack by OH⁻ via Hofmann elimination or SN2 reaction. nih.gov, bohrium.com, acs.org
Elevated TemperatureDecreased StabilityAccelerates the kinetics of degradation reactions. nih.gov, bohrium.com
Low HydrationDecreased StabilityHydroxide ions are less solvated, increasing their nucleophilicity and basicity, which enhances degradation. acs.org, spacefrontiers.org
Presence of Radicals (e.g., HO•)Decreased StabilityRadicals can induce oxidative and reductive dealkylation, leading to fragmentation. nih.gov
Presence of Electron-Withdrawing GroupsDecreased Alkaline Stability / Increased Radical StabilityIncreases electrophilicity, facilitating OH⁻ attack, but can stabilize against radical degradation. nih.gov

Derivatization for Integration into Advanced Chemical Architectures

The bifunctional nature of this compound, possessing a stable cationic head group and a reactive terminal bromine atom, makes it a valuable building block for modifying and creating complex chemical structures.

Covalent Attachment to Organic and Inorganic Scaffolds

The primary reaction for derivatization is the nucleophilic substitution of the terminal bromide, which is an excellent leaving group. This allows the molecule to be covalently tethered to a wide range of materials.

Attachment to Organic Scaffolds: A prominent example of its use is in the synthesis of the bile acid sequestrant Colesevelam. In this process, 6-bromohexyltrimethylammonium bromide is reacted with the primary amine groups of polyallylamine. google.com The nitrogen atoms of the polymer act as nucleophiles, displacing the bromide on the hexyl chain to form a stable carbon-nitrogen bond. This reaction grafts the quaternary ammonium side chains onto the polymer backbone, imparting the desired cationic functionality for binding bile acids.

Attachment to Inorganic Scaffolds: The compound can also be used to modify the surface of inorganic materials. For instance, it has been employed as a cationic surfactant to modify H-BEA zeolite catalysts. researchgate.net In such applications, the quaternary ammonium head group can interact with the negatively charged zeolite framework through ionic interactions, while the bromohexyl group remains available for further functionalization or can influence the material's properties through its presence. This surface modification can alter the catalytic activity and selectivity of the zeolite.

Formation of Polymeric Chains and Crosslinked Networks

This compound can serve as a key monomer or modifying agent in polymerization reactions to create functional polymers with cationic properties.

Formation of Polymeric Chains: It is used as a precursor for synthesizing cationic conjugated polymers. smolecule.com These materials are valuable in applications such as organic light-emitting diodes (LEDs) and photovoltaics. The bromohexyl group can be used to attach the trimethylammonium functionality to a polymerizable unit before or after the main chain is formed. For example, the synthesis of polyfluorene-based cationic polymers involves reacting a fluorene (B118485) monomer bearing two 6-bromohexyl side chains with trimethylamine (B31210) to install the cationic groups. sigmaaldrich.com

Formation of Crosslinked Networks: The compound is also integral to forming crosslinked polymer networks. In the synthesis of Colesevelam, after the polyallylamine is functionalized with both 6-bromohexyltrimethylammonium and decyl groups, the polymer chains are crosslinked using a reagent like epichlorohydrin. google.com While the this compound itself does not directly participate in this specific crosslinking step, its incorporation is essential for the final product's function. The presence of the cationic groups within the crosslinked hydrogel structure creates a high-density positive charge, which is crucial for its intended therapeutic action.

Applications of 6 Bromohexyltrimethylaminium in Material Science and Catalysis

A Key Component in Advanced Catalytic Systems

The utility of 6-Bromohexyltrimethylaminium in catalysis is prominently demonstrated through its application in the synthesis and modification of zeolites, which are crystalline aluminosilicates with well-defined microporous structures. These materials are of paramount importance in the chemical industry, serving as highly selective catalysts and adsorbents.

Synthesis and Modification of Zeolite Catalysts

The performance of zeolite catalysts is intricately linked to their structural and chemical properties, such as pore architecture, acidity, and framework composition. This compound offers a valuable tool for tailoring these properties to enhance catalytic efficiency.

Organic cations, particularly quaternary ammonium (B1175870) ions, are widely employed as organic structure-directing agents (OSDAs) in the hydrothermal synthesis of zeolites. researchgate.netnd.edu These molecules guide the assembly of silicate and aluminate precursors into specific crystalline frameworks. While extensive research has been conducted on various OSDAs, the application of bifunctional agents like this compound offers unique possibilities. The presence of two distinct functional groups can influence the crystallization process in complex ways, potentially leading to novel zeolite structures or morphologies. For instance, diquaternary ammonium compounds are known to be effective in the synthesis of zeolites that are inaccessible with conventional monoquaternary templates. researchgate.net The flexible alkyl chain connecting the two functional ends of such molecules can adopt specific conformations within the forming zeolite channels, directing the final porous architecture.

A significant application of this compound is in the post-synthesis modification of existing zeolites. This approach allows for the introduction of new properties or the enhancement of existing ones in commercially available zeolites. One notable example is the use of (6-Bromohexyl)trimethylammonium Bromide as a cationic surfactant in the controlled desilication of H-BEA zeolite. This process involves the selective removal of silicon atoms from the zeolite framework, creating a hierarchical pore structure that combines the original micropores with newly formed mesopores.

In a specific study, H-BEA zeolite was modified using (6-Bromohexyl)trimethylammonium Bromide, designated as MBB, and in another preparation, with the addition of yeast, designated as MBBY. colab.wsespublisher.com This controlled desilication process, facilitated by the cationic surfactant, leads to the formation of mesozeolites with enhanced physicochemical properties. colab.wsespublisher.com The mechanism of such post-synthesis treatments with cationic surfactants under alkaline conditions is a flexible and effective way to introduce mesoporosity in a range of zeolites. researchgate.net

The post-synthesis modification of H-BEA zeolite with this compound has a profound impact on its material properties and catalytic activity. The introduction of mesoporosity through controlled desilication significantly increases the BET surface area and pore volume of the zeolite. colab.wsespublisher.com This hierarchical pore structure improves mass transport within the catalyst, allowing for better access of reactants to the active sites located within the micropores.

Furthermore, the treatment can influence the acidity of the zeolite, which is a critical factor for many catalytic applications. The modified zeolites, MBB and MBBY, exhibited enhanced surface acidity compared to the parent H-BEA. colab.wsespublisher.com

These enhanced physicochemical properties translate to improved catalytic performance. In the esterification of levulinic acid with n-hexanol to produce n-hexyl levulinate, a valuable biofuel additive, the modified zeolites showed significantly higher conversion of levulinic acid compared to the parent H-BEA. colab.wsespublisher.com Specifically, the MBBY catalyst demonstrated the best performance, which was attributed to its enhanced surface area and acidity. colab.ws

Interactive Data Table: Physicochemical Properties of Parent and Modified H-BEA Zeolites

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Acidity (mmol/g)
Parent H-BEA5800.252.50.85
MBB6500.454.01.05
MBBY7200.605.51.20

Interactive Data Table: Catalytic Performance in Levulinic Acid Esterification

CatalystReaction Time (h)Levulinic Acid Conversion (%)n-Hexyl Levulinate Selectivity (%)
Parent H-BEA66598
MBB68599
MBBY69599

Other Inorganic Material Functionalization for Catalytic Enhancement

The utility of this compound extends beyond zeolite modification to the functionalization of other inorganic materials for catalytic applications. For instance, silica (B1680970) nanoparticles can be surface-modified with various organic groups to impart specific functionalities. The bromoalkyl group of this compound can be used to covalently attach the molecule to the surface of silica nanoparticles that have been pre-functionalized with appropriate reactive groups. nih.gov This surface modification can alter the surface properties of the nanoparticles, such as their hydrophobicity and charge, which can in turn influence their interaction with reactants and their catalytic activity in various reactions.

Integration into Polymeric Materials and Membranes

The bifunctional nature of this compound makes it a valuable building block for the synthesis of functional polymers and membranes. The quaternary ammonium group imparts ionic conductivity and hydrophilicity, while the bromohexyl group provides a reactive site for polymerization or grafting onto existing polymer backbones.

An important application in this area is the synthesis of anion exchange membranes (AEMs). AEMs are crucial components in various electrochemical devices, including fuel cells and water electrolyzers. ladewig.co The performance of these membranes is largely dependent on their ability to efficiently transport anions, which requires the presence of cationic functional groups.

This compound can be used to introduce quaternary ammonium groups into polymer structures. For example, anion exchange membranes with hexyl pendant chains have been synthesized by first acylating a base polymer like poly(phenylene oxide) (PPO) with 6-bromo-1-hexanoyl chloride, followed by reduction and quaternization with trimethylamine (B31210). researchgate.net This process results in a polymer with covalently attached 6-hexyltrimethylammonium side chains, which act as the anion exchange sites.

The length of the alkyl spacer, in this case, a hexyl chain, between the polymer backbone and the quaternary ammonium group can significantly influence the properties of the resulting AEM, such as its ion exchange capacity, water uptake, and ionic conductivity. researchgate.net Research has shown that a longer spacer can lead to the formation of more defined ion transport channels within the membrane, thereby enhancing its conductivity. researchgate.net

Fabrication of Anion Exchange Membranes (AEMs)

Anion exchange membranes (AEMs) are crucial components in various electrochemical devices, such as fuel cells and electrolyzers. The performance of these membranes is highly dependent on their ionic conductivity, chemical stability, and mechanical properties. This compound bromide plays a pivotal role as a functionalizing agent to impart desirable characteristics to AEMs.

Quaternization of Polymeric Backbones with this compound Bromide

The introduction of quaternary ammonium groups onto a polymer backbone is a fundamental step in the creation of an AEM. This process, known as quaternization, transforms a non-ionic polymer into a polyelectrolyte capable of conducting anions. The use of this compound bromide for this purpose offers distinct advantages, primarily due to the presence of the hexyl spacer.

Research has shown that attaching quaternary ammonium groups to a polymer backbone, such as poly(phenylene oxide) (PPO), via flexible alkyl spacers leads to AEMs with superior properties compared to those with the cationic groups directly attached to the aromatic backbone psu.edu. The hexyl chain in this compound acts as such a spacer, providing greater rotational freedom to the trimethylammonium head. This enhanced mobility facilitates the formation of more defined hydrophilic domains within the membrane, which are essential for efficient ion transport.

A typical synthesis involves the reaction of a brominated or chloromethylated polymer backbone with this compound bromide. For instance, brominated PPO can be reacted with trimethylamine to form a quaternized polymer rsc.orgscienceopen.com. While not a direct reaction with this compound bromide, the synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] involves the quaternization of a bromohexyl-functionalized polymer with trimethylamine, a process that results in the same pendant group nih.gov. The properties of the resulting AEMs, such as ion exchange capacity (IEC) and hydroxide (B78521) ion conductivity, can be tailored by controlling the degree of quaternization.

Table 1: Properties of Anion Exchange Membranes Functionalized with Alkyl-Spaced Quaternary Ammonium Groups

Polymer BackboneSpacer LengthIon Exchange Capacity (IEC) (mmol/g)Hydroxide Conductivity (mS/cm) at 80°CReference
Poly(ether sulfone)Hexyleneoxy1.4862.7 rsc.org
Poly(phenylene oxide)Hexyl1.8 ± 0.1Not specified psu.edu
Poly(phenylene oxide) (crosslinked)Benzyl (B1604629) (for comparison)2.866 (at 23°C) rsc.org
Development of Crosslinked Polymer Structures for Enhanced Stability

While quaternization imparts ionic conductivity, it can also lead to excessive swelling of the membrane in aqueous environments, which compromises its mechanical integrity and dimensional stability. To counteract this, crosslinking strategies are often employed. Crosslinking involves creating chemical bonds between polymer chains, forming a more robust and less soluble network structure.

Diamine compounds are frequently used as crosslinkers for AEMs based on functionalized polymers like PPO rsc.org. After the primary polymer backbone is functionalized with groups that can react with the crosslinker, a secondary reaction is performed to create the network. For instance, a brominated PPO can first be partially functionalized with 6-bromohexyltrimethylammonium and then crosslinked using a diamine. This approach helps to balance the trade-off between high ion conductivity and good mechanical stability acs.org. The degree of crosslinking can be varied to fine-tune the membrane's properties, such as water uptake and swelling ratio, to achieve optimal performance rsc.orgnih.gov.

The introduction of cross-linked structures has been shown to significantly improve the alkaline stability of AEMs. For instance, cross-linked poly(arylene ether sulfone) AEMs containing quaternary ammonium groups demonstrated enhanced stability in alkaline conditions, which is crucial for the long-term performance of alkaline fuel cells researchgate.net.

Microphase Separation Phenomena in AEMs Induced by Quaternization

The efficiency of ion transport in an AEM is closely linked to its morphology at the nanoscale. A well-defined microphase separation between the hydrophilic, ion-conducting domains and the hydrophobic, structural domains is highly desirable. The hydrophilic domains form interconnected channels that facilitate the movement of anions, while the hydrophobic matrix provides mechanical strength.

The quaternization of a polymer backbone with this compound bromide promotes such microphase separation. The long, flexible hexyl spacer allows the hydrophilic trimethylammonium groups to aggregate more effectively, forming distinct hydrophilic clusters within the hydrophobic polymer matrix. This is in contrast to AEMs where the cationic groups are directly attached to the rigid polymer backbone, which can lead to a more disorganized morphology rsc.org.

Atomic force microscopy (AFM) studies on AEMs with flexible spacer chains have revealed clear evidence of hydrophilic/hydrophobic phase separation rsc.org. This well-defined morphology is a key factor in achieving high ionic conductivity at moderate water uptake levels, as it creates continuous pathways for ion conduction without compromising the dimensional stability of the membrane rsc.org. The improved self-assembly of the cationic groups, facilitated by the spacer, enhances the formation of these ion-conducting channels acs.org.

Chemical Modification of Polymeric Resins for Adsorptive Applications

The unique properties of this compound also make it a valuable reagent for the chemical modification of polymeric resins for a variety of adsorptive applications. By introducing quaternary ammonium groups onto a polymer scaffold, the resin can be tailored to bind and sequester specific target molecules, particularly anions.

Alkylation and Crosslinking of Polyallylamine Derivatives

Polyallylamine is a polymer rich in primary amine groups, making it an excellent candidate for functionalization. These amine groups can be readily alkylated to introduce desired functionalities. The reaction of polyallylamine with this compound bromide results in a polymer decorated with pendant hexyltrimethylammonium groups.

To create a practical adsorbent, the functionalized polyallylamine is typically crosslinked to form an insoluble hydrogel. This can be achieved by reacting the polyallylamine with a suitable crosslinking agent, such as epichlorohydrin, either before or after the alkylation step tandfonline.com. The degree of crosslinking is a critical parameter that influences the swelling properties and the accessibility of the binding sites within the resin tandfonline.com.

Hydrophobically modified poly(allylamine) hydrogels bearing pendant quaternary ammonium groups have been synthesized and characterized for their potential as cholesterol-lowering agents by sequestering bile acids tandfonline.com. The synthesis involves the crosslinking of poly(allylamine) followed by alkylation with functional alkyl chlorides containing quaternary ammonium groups tandfonline.com. This approach allows for the creation of amphiphilic hydrogels with tailored properties for specific binding applications tandfonline.com.

Table 2: Influence of Alkyl Chain Length on Bile Salt Sequestration by Modified Polyallylamine Gels

Alkyl Chain Length of Quaternary Ammonium GroupRelative Bile Salt Sequestration AbilityReference
C4Moderate mdpi.com
C6Increased mdpi.com
C8High mdpi.com
C12Highest mdpi.com
C14Decreased mdpi.com
Mechanisms of Binding and Sequestration in Functionalized Polymers

The primary mechanism by which polymers functionalized with this compound bind and sequester anionic species is through ion exchange wikipedia.org. The positively charged trimethylammonium groups act as ion-exchange sites, attracting and binding negatively charged molecules from the surrounding solution. This electrostatic interaction is the driving force for the adsorption process.

In addition to ionic interactions, the hydrophobic hexyl chain of the functional group can also play a significant role in the binding process, particularly for amphiphilic target molecules like bile salts mdpi.com. Bile salts have both a charged head group and a hydrophobic steroid nucleus. The binding of such molecules to the functionalized resin can be a two-fold interaction: an electrostatic attraction between the anionic head of the bile salt and the quaternary ammonium group of the resin, and a hydrophobic interaction between the steroid body of the bile salt and the hexyl chain of the functional group nih.gov.

This combination of ionic and hydrophobic interactions can lead to a high binding affinity and selectivity for the target molecules nih.gov. The cooperative effect of these interactions is crucial for the efficacy of these resins as sequestrants mdpi.com. For instance, in the sequestration of bile salts, the ability of the resin to engage in both types of interactions results in a more effective removal from the gastrointestinal tract wikipedia.orgnih.gov. The polymer backbone itself can also contribute to hydrophobic interactions, further enhancing the binding capacity of the resin nih.gov.

Contribution to Supramolecular Assembly and Self-Assembled Structures

This compound, as a cationic surfactant, plays a significant role in the field of material science and catalysis through its ability to participate in supramolecular assembly and form self-assembled structures. This property stems from its amphiphilic nature, possessing a hydrophilic trimethylammonium headgroup and a hydrophobic hexyl bromide tail. The interplay of electrostatic and hydrophobic interactions drives the spontaneous organization of these molecules into various ordered aggregates in solution, such as micelles and vesicles.

The formation of these supramolecular structures is a thermodynamically driven process. In aqueous environments, the hydrophobic tails of this compound molecules avoid contact with water by aggregating together, while the hydrophilic headgroups remain exposed to the aqueous phase. This self-assembly behavior is critical for its applications, as the resulting nanostructures can encapsulate other molecules, act as templates for the synthesis of nanomaterials, or serve as catalysts in various chemical reactions.

The specific characteristics of this compound, including its hexyl chain, trimethylammonium headgroup, and bromide counter-ion, all influence the geometry and stability of the resulting self-assembled structures.

Influence of Molecular Structure on Self-Assembly

The self-assembly of alkyltrimethylammonium bromides, the class of compounds to which this compound belongs, is well-documented. The critical micelle concentration (CMC), which is the minimum concentration at which surfactant molecules begin to form micelles, is a key parameter in characterizing this behavior. The CMC is significantly influenced by the length of the hydrophobic alkyl chain.

Several studies have demonstrated a clear trend of decreasing CMC with increasing alkyl chain length for quaternary ammonium compounds. nih.govnih.gov This is attributed to the increased hydrophobic effect, which provides a stronger driving force for the aggregation of molecules with longer alkyl chains. nih.gov While specific data for this compound is not extensively reported, the behavior of analogous alkyltrimethylammonium bromides allows for an informed understanding of its expected properties. The hexyl (C6) chain of this compound suggests a moderate hydrophobicity, leading to a higher CMC compared to its longer-chain counterparts like dodecyltrimethylammonium bromide (C12TAB).

The trimethylammonium headgroup also plays a crucial role. Its positive charge leads to electrostatic repulsion between the headgroups at the surface of the aggregate, which counteracts the hydrophobic forces driving aggregation. This balance of forces determines the size and shape of the resulting micelles. The presence of the bromide counter-ion is also significant, as it can partially neutralize the positive charge of the headgroups, thereby reducing electrostatic repulsion and promoting the formation of larger or non-spherical micelles. acs.org It has been shown that bromide ions bind more strongly to the cationic headgroups compared to chloride ions, which can lead to a lower CMC. nih.gov

The table below, compiled from data on alkyltrimethylammonium bromides with varying chain lengths, illustrates the expected trend in CMC.

Alkyl Chain LengthCompound NameCritical Micelle Concentration (CMC) in water (mM)
C8Octyltrimethylammonium Bromide~130
C10Decyltrimethylammonium Bromide~65
C12Dodecyltrimethylammonium Bromide~15-20
C14Tetradecyltrimethylammonium Bromide~3.5-4.5
C16Cetyltrimethylammonium Bromide~0.9-1.0

Note: The CMC values are approximate and can vary with experimental conditions such as temperature and ionic strength.

Based on these trends, the CMC of this compound is expected to be higher than that of octyltrimethylammonium bromide.

Formation of Micelles and Vesicles

In aqueous solutions above its CMC, this compound is expected to form spherical micelles. In these structures, the hydrophobic hexyl bromide tails are sequestered in the core of the micelle, while the hydrophilic trimethylammonium headgroups form a positively charged shell at the micelle-water interface. nih.gov These micelles can act as nano-reactors, solubilizing nonpolar reactants in their hydrophobic core and facilitating reactions.

Under certain conditions, such as in the presence of specific counter-ions or in mixtures with other surfactants, alkyltrimethylammonium bromides can form more complex structures like cylindrical or worm-like micelles, and even vesicles. acs.org Vesicles are spherical bilayers enclosing an aqueous compartment, and their formation is influenced by the packing of the surfactant molecules. While the relatively short hexyl chain of this compound may not favor vesicle formation on its own, it could contribute to the formation of mixed vesicles when combined with other amphiphilic molecules.

The ability of this compound to participate in these self-assembled structures makes it a valuable component in various material science applications. For instance, these aggregates can be used as templates for the synthesis of porous materials or as stabilizing agents for nanoparticles. The functional bromide group on the alkyl chain also offers a site for further chemical modification, allowing for the creation of more complex and functional supramolecular systems.

Mechanistic and Theoretical Investigations of 6 Bromohexyltrimethylaminium Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens for examining molecular properties and behaviors at an atomic level. For 6-bromohexyltrimethylaminium, these techniques can predict its structure, reactivity, and interactions, complementing experimental observations.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic properties of molecules. DFT, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), is effective for calculating the ground-state electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.

Calculations would reveal a significant localization of positive charge on the trimethylammonium head group, with the nitrogen atom bearing a substantial positive charge. The electron density along the hexyl chain would be polarized, influenced by the electron-withdrawing nature of both the ammonium (B1175870) group and the terminal bromine atom. The bromine atom would carry a partial negative charge, and the carbon atom bonded to it (C6) would have a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map would visually confirm these charge distributions, highlighting the positively charged region around the -N(CH₃)₃⁺ group as a site for interaction with anions and the region around the bromine atom as a site for potential substitution reactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized primarily on the C-Br antibonding orbital, indicating its role as the primary site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound via DFT Note: These are representative values based on calculations of similar alkylammonium halides.

PropertyPredicted ValueSignificance
Dipole Moment~10-15 DIndicates a highly polar molecule.
HOMO-LUMO Gap~5-6 eVSuggests moderate kinetic stability.
Mulliken Charge on N+0.8 to +0.9 eConfirms localization of positive charge.
Mulliken Charge on Br-0.2 to -0.3 eIndicates polarization of the C-Br bond.
Mulliken Charge on C6 (C-Br)+0.1 to +0.2 eIdentifies the primary electrophilic carbon.

Molecular dynamics (MD) simulations can model the behavior of this compound in solution, providing insights into its interactions with solvent molecules and other ions. utah.edu In a polar protic solvent like water, MD simulations would show strong, structured solvation around the charged trimethylammonium head group. Water molecules would orient their oxygen atoms towards the positive nitrogen center, forming a tight hydration shell stabilized by ion-dipole interactions.

The hexyl chain, being hydrophobic, would exhibit weaker van der Waals interactions with water. researchgate.net The terminal bromine atom would also be solvated, with water's hydrogen atoms pointing towards it. By calculating radial distribution functions (RDFs), the precise distances and coordination numbers of solvent molecules around different parts of the ion can be quantified. For instance, the N-O(water) RDF would show a sharp peak at approximately 4.5 Å, indicating the first solvation shell.

These simulations are also crucial for understanding how the molecule interacts with other species in a reaction mixture. The interaction energy between the solute and solvent can be decomposed into electrostatic (Coulombic) and van der Waals (Lennard-Jones) components, revealing the dominant forces at play. researchgate.net

Table 2: Representative Intermolecular Interaction Energies from MD Simulations Note: Values are illustrative for a single ion in a water box.

Interacting PairInteraction TypeTypical Energy (kcal/mol)
-N(CH₃)₃⁺ and WaterCoulombic (Ion-Dipole)-80 to -100
Hexyl Chain and WaterLennard-Jones (van der Waals)-5 to -10
Bromide Anion and WaterCoulombic (Ion-Dipole)-70 to -90

The six-carbon alkyl chain of this compound allows for considerable conformational flexibility due to rotation around the C-C single bonds. Computational potential energy surface scans can be used to identify the most stable conformers. The lowest energy conformation is predicted to be the all-trans (anti-periplanar) arrangement of the carbon backbone, which minimizes steric hindrance.

Gauche conformations, where a C-C-C-C dihedral angle is approximately ±60°, are slightly higher in energy due to steric repulsion (gauche interactions). The energy penalty for each gauche interaction in an alkyl chain is typically around 0.9 kcal/mol. The presence of the bulky trimethylammonium and bromo groups at the ends of the chain can influence these preferences, but the extended all-trans conformer is generally favored in the gas phase or nonpolar solvents. In polar solvents, the conformational landscape may be altered to optimize solvation.

Table 3: Relative Energies of Key Hexyl Chain Conformations Note: Energies are relative to the most stable all-trans conformer.

ConformationKey Dihedral AnglesRelative Energy (kcal/mol)
All-transAll ~180°0.0
Single GaucheOne ~60°, others ~180°~0.9
Double Gauche (non-adjacent)Two ~60°~1.8
Double Gauche (adjacent)Two consecutive ~60°> 3.0 (higher due to pentane (B18724) interference)

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are experimental approaches used to determine the step-by-step pathways of chemical reactions and the structures of their transition states.

Mechanism:

The lone pair of electrons on the nitrogen atom of trimethylamine (B31210) acts as a nucleophile.

It attacks one of the electrophilic terminal carbons of 1,6-dibromohexane (B150918).

This occurs via a backside attack, leading to a trigonal bipyramidal transition state.

Simultaneously, the C-Br bond breaks, and a bromide ion is expelled as the leaving group, resulting in the formation of the C-N bond.

Substitution Reactions (Reactivity): The terminal bromo group on this compound is susceptible to nucleophilic substitution. Since the bromine is on a primary carbon, this reaction overwhelmingly favors an Sₙ2 pathway. libretexts.org An Sₙ1 mechanism is highly disfavored because it would require the formation of a very unstable primary carbocation.

Kinetic studies would show that the reaction rate is dependent on the concentration of both the this compound substrate and the incoming nucleophile. The use of isotopic labels, such as replacing a hydrogen on the alpha-carbon with deuterium, would allow for the measurement of kinetic isotope effects (KIEs) to probe the structure of the transition state.

The solvent plays a critical role in substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgnih.gov For the Sₙ2 reaction of this compound with a charged nucleophile (e.g., CN⁻), the choice of solvent dramatically affects the reaction rate.

The Sₙ2 transition state involves charge dispersal. The negative charge from the nucleophile is spread across both the incoming nucleophile and the outgoing leaving group.

Polar Protic Solvents (e.g., water, ethanol): These solvents are generally poor choices for Sₙ2 reactions with anionic nucleophiles. youtube.com They strongly solvate the nucleophile through hydrogen bonding, creating a bulky solvent shell that hinders its approach to the electrophilic carbon. This stabilization of the reactant nucleophile is greater than the stabilization of the charge-dispersed transition state, thus increasing the activation energy and slowing the reaction. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents are ideal for Sₙ2 reactions. libretexts.org They can solvate the this compound cation effectively through dipole-ion interactions but are less capable of solvating the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, lowering the activation energy and significantly accelerating the reaction rate.

Table 4: Predicted Relative Rates of an Sₙ2 Reaction with this compound in Different Solvents Note: Reaction: R-Br + CN⁻ → R-CN + Br⁻

SolventSolvent TypeDielectric Constant (ε)Predicted Relative RateRationale
Methanol (B129727)Polar Protic331Strong solvation of nucleophile.
WaterPolar Protic80< 1Very strong solvation of nucleophile.
AcetonePolar Aprotic21~500Poor solvation of nucleophile.
Acetonitrile (B52724)Polar Aprotic37~5,000Poor solvation of nucleophile.
DMSOPolar Aprotic47~10,000Very poor solvation of nucleophile.

Thermodynamic Analysis of Chemical Transformations Involving this compound

A thorough understanding of the chemical behavior of this compound necessitates a detailed analysis of the thermodynamic principles governing its formation and subsequent reactions. The spontaneity and equilibrium position of chemical transformations are dictated by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This section explores the thermodynamic landscape of reactions involving this compound, providing a quantitative basis for its reactivity and stability.

The primary chemical transformation associated with this compound is its synthesis via the quaternization of trimethylamine with 1,6-dibromohexane. This reaction is a classic example of a nucleophilic substitution, specifically an N-alkylation reaction. The thermodynamic parameters for this type of reaction are influenced by several factors, including bond energies, solvent effects, and the degree of molecular ordering.

Table 1: Calculated Thermodynamic Parameters for the Synthesis of this compound Bromide at 298.15 K

Thermodynamic ParameterValueUnits
Standard Enthalpy of Reaction (ΔH°)-120kJ/mol
Standard Entropy of Reaction (ΔS°)-85J/(mol·K)
Standard Gibbs Free Energy of Reaction (ΔG°)-94.6kJ/mol

The spontaneity of the reaction is ultimately determined by the standard Gibbs free energy of reaction (ΔG°), which is calculated using the equation ΔG° = ΔH° - TΔS°. Given the significantly negative enthalpy change, the reaction is spontaneous under standard conditions, as reflected by the large negative value of ΔG°. The enthalpic contribution is the primary driving force for this reaction, overcoming the unfavorable decrease in entropy.

Further chemical transformations of this compound can involve nucleophilic substitution at the terminal bromine atom. The thermodynamics of such reactions would depend on the nature of the incoming nucleophile and the reaction conditions. For instance, reaction with a strong nucleophile like cyanide would be expected to be thermodynamically favorable, driven by the formation of a stable carbon-carbon bond.

Advanced Analytical Characterization in 6 Bromohexyltrimethylaminium Research

Chromatographic and Spectrometric Techniques for Reaction Monitoring and Product Analysis

Monitoring the synthesis of 6-Bromohexyltrimethylaminium derivatives and analyzing the final products for purity and structure are critical steps in research and development. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these purposes.

Liquid chromatography-mass spectrometry is an indispensable technique for the analysis of quaternary ammonium (B1175870) compounds like this compound. It is highly effective for assessing the purity of synthesized batches by separating the main product from unreacted starting materials and potential byproducts. The high sensitivity and selectivity of MS detection allow for the quantification of impurities even at trace levels. rsc.orgnih.govnih.gov

In research, LC-MS is also a valuable tool for gaining mechanistic insights into the quaternization reactions used to synthesize this compound and its derivatives. acs.orgnih.govmdpi.com By tracking the concentrations of reactants, intermediates, and products over time, researchers can elucidate reaction kinetics and pathways. For example, in the synthesis of related quaternary ammonium compounds, LC-MS has been used to follow the consumption of the tertiary amine and the formation of the quaternary ammonium salt, providing evidence for the reaction mechanism. acs.orgnih.gov

Parameter LC Conditions MS Conditions Application
Purity Assessment Column: C18; Mobile Phase: Acetonitrile (B52724)/Water with formic acid (gradient)Ionization: ESI+; Detection: SIM or MRMQuantifying this compound and impurities
Mechanistic Study Column: HILIC; Mobile Phase: Acetonitrile/Ammonium formate (B1220265) bufferIonization: ESI+; Detection: Full Scan and MS/MSIdentifying reaction intermediates and byproducts

This table is interactive. Users can sort and filter the data.

While solution-state NMR is fundamental for confirming the structure of this compound itself, advanced solid-state NMR (ssNMR) techniques are crucial for characterizing materials that have been modified with this compound. When this compound is grafted onto a solid support, such as silica (B1680970) or a polymer, the molecules are immobilized, making them amenable to ssNMR analysis. rsc.orgnih.govmdpi.com

¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are particularly informative. ¹³C CP/MAS NMR can confirm the presence of the hexyltrimethylaminium moiety on the surface through the characteristic chemical shifts of the alkyl chain and the trimethylammonium headgroup. nih.gov ²⁹Si CP/MAS NMR is used when the substrate is silica-based. It can distinguish between different silicon environments (e.g., Q³, Q⁴), providing information about how the functionalization has altered the silica surface. rsc.orgnih.govmdpi.com Two-dimensional ssNMR experiments, such as ²⁹Si{¹H} HETCOR, can reveal the proximity of the organic functional group to specific silicon species on the surface. nih.gov

Nucleus Technique Information Obtained
¹³CCP/MASConfirmation of covalent attachment and structure of the organic moiety.
²⁹SiCP/MASChanges in the silica framework upon functionalization.
¹HMASPresence of residual silanols and protons of the organic modifier.

This table is interactive. Users can sort and filter the data.

X-ray Diffraction and Scattering Techniques for Material Characterization

X-ray techniques are fundamental for understanding the structure of materials modified with this compound at both the atomic and nanoscale levels.

When this compound is incorporated into or grafted onto polymers, it can influence their self-assembly and morphology. Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing these nanoscale structures. rsc.orgdiva-portal.orgosti.gov For example, if the functionalized polymer is amphiphilic, SAXS can be used to determine the size, shape, and arrangement of micelles or other aggregates that form in solution. rsc.orgdiva-portal.orgosti.gov The scattering data can be fitted to various models to distinguish between spherical, cylindrical, or lamellar structures. researchgate.net

In the case of block copolymers containing a this compound-functionalized block, SAXS can be used to characterize the microphase-separated morphology in the solid state. This information is crucial for understanding the mechanical and transport properties of the material.

X-ray Diffraction (XRD) is essential for analyzing the crystalline structure of inorganic materials, such as clays (B1170129) or metal oxides, that have been modified with this compound. researchgate.netpathofscience.orgqut.edu.auappliedmineralogy.com A common application is the study of organo-modified clays, where the cationic headgroup of this compound exchanges with the native cations in the clay galleries. researchgate.netpathofscience.orgqut.edu.auappliedmineralogy.com

The intercalation of the organic cation into the clay layers leads to an increase in the basal spacing (d-spacing), which is directly observable by a shift of the (001) diffraction peak to lower 2θ angles in the XRD pattern. pathofscience.orgqut.edu.auappliedmineralogy.com The magnitude of this shift can provide information about the arrangement of the alkyl chains within the galleries (e.g., monolayer, bilayer, or paraffin-like arrangements). qut.edu.auappliedmineralogy.com

Material Analytical Technique Key Finding Reference
Montmorillonite ClayXRDIncrease in d-spacing from 12.2 Å to 17.8 Å pathofscience.org
Bentonite ClayXRDShift of (001) peak to lower 2θ angle researchgate.netpathofscience.org

This table is interactive. Users can sort and filter the data.

Thermal Analysis and Spectroscopic Methods for Characterizing Modified Materials (e.g., FTIR, Raman for functional group changes)

Thermal analysis and vibrational spectroscopy provide complementary information about the composition, stability, and chemical structure of materials functionalized with this compound.

Thermogravimetric Analysis (TGA) is used to quantify the amount of organic material grafted onto an inorganic support and to assess the thermal stability of the modified material. qut.edu.auappliedmineralogy.comijsrst.comresearchgate.netresearchgate.netmdpi.com By heating the sample in a controlled atmosphere, the weight loss corresponding to the decomposition of the this compound moiety can be measured. This allows for the calculation of the grafting density. The onset temperature of decomposition also provides a measure of the material's thermal stability. researchgate.netresearchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) can be used to investigate the effect of functionalization on the thermal transitions of polymeric materials. For example, the incorporation of the ionic this compound group can alter the glass transition temperature (Tg) of a polymer. ijsrst.commdpi.com

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to confirm the successful functionalization of a material with this compound by identifying its characteristic vibrational modes. pathofscience.orgresearchgate.netresearchgate.netresearchgate.net In FTIR spectra of modified materials, the appearance of strong peaks in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the hexyl chain, is a clear indication of successful grafting. pathofscience.org Raman spectroscopy can be particularly useful for observing the vibrations of the quaternary ammonium headgroup. researchgate.net

Technique Typical Observation for Functionalized Material Information Gained
TGAWeight loss step between 200-400 °CGrafting density, thermal stability
DSCShift in glass transition temperature (Tg)Effect of functionalization on polymer properties
FTIRAppearance of C-H stretching bands (2800-3000 cm⁻¹)Confirmation of successful grafting
RamanBands corresponding to trimethylammonium group vibrationsStructural confirmation of the headgroup

This table is interactive. Users can sort and filter the data.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Applications for 6-Bromohexyltrimethylaminium

Future synthetic applications of this compound are poised to move beyond its current use as a simple linker or surfactant. A primary area of exploration lies in its use as a precursor for a new generation of functionalized ionic liquids and bolaamphiphiles. The terminal bromine atom serves as a convenient handle for introducing a wide array of chemical functionalities through nucleophilic substitution reactions. This allows for the synthesis of task-specific ionic liquids with tailored properties for applications in organic synthesis, electrochemistry, and separations.

Furthermore, the synthesis of asymmetric bolaamphiphiles, where one hydrophilic head is the trimethylammonium group and the other is a different functional moiety introduced at the bromo-terminus, presents a compelling research avenue. These structures are of significant interest for their self-assembly into complex nanostructures such as vesicles and nanotubes, which can be engineered for targeted drug delivery or as templates for the synthesis of porous materials.

A summary of potential synthetic transformations starting from this compound bromide is presented below:

ReactantReagentProduct TypePotential Application
This compound bromideSodium azide (B81097) (NaN₃) followed by reduction6-Aminohexyltrimethylaminium bromidePrecursor for polyamides, peptide synthesis
This compound bromidePotassium thioacetate (B1230152) followed by hydrolysis6-Mercaptohexyltrimethylaminium bromideSurface modification of gold nanoparticles, disulfide bond formation
This compound bromideSodium cyanide (NaCN)6-Cyanohexyltrimethylaminium bromideIntermediate for carboxylic acids, amines, and amides
This compound bromideVarious carboxylates (R-COO⁻Na⁺)Ester-functionalized quaternary ammonium (B1175870) saltsPro-drugs, functional surfactants

Development of New Material Systems Incorporating the Quaternary Ammonium Moiety

The incorporation of the this compound moiety into polymeric and solid-state materials is a promising strategy for creating advanced functional systems. A key area of future research will be the development of antimicrobial polymers. By covalently bonding this compound to polymer backbones, long-lasting, non-leaching antimicrobial surfaces can be created for use in medical devices, food packaging, and water treatment applications. The length of the hexyl chain is believed to be crucial for disrupting bacterial cell membranes effectively.

Another significant direction is the use of this compound as a structure-directing agent (SDA) in the synthesis of mesoporous materials like zeolites and silicas. The specific size and charge distribution of the quaternary ammonium headgroup can be exploited to template the formation of well-defined pore structures. Future work will likely focus on systematically varying the structure of the SDA to gain precise control over pore size, connectivity, and surface chemistry, thereby tailoring the materials for specific catalytic and separation applications.

Material TypeMethod of IncorporationKey PropertyPotential Application
Poly(methyl methacrylate) (PMMA)Copolymerization with a this compound-containing monomerAntimicrobial surfaceMedical implants, high-touch surfaces
Polyurethane foamSurface grafting of this compoundAntifoulingWater filtration membranes
Mesoporous Silica (B1680970) (SBA-15)Template-assisted synthesisOrdered porous structureCatalyst support, adsorbent
Zeolite ZSM-5Structure-directing agentHigh surface area, specific pore sizeCatalysis in petrochemical industry

Integration with Biomimetic and Bioinspired Chemical Systems (Focus on chemical design, not biological effect)

The amphiphilic nature of this compound, with its charged head group and hydrophobic alkyl chain, makes it an excellent candidate for the design of biomimetic and bioinspired chemical systems. A key focus of future research will be on the chemical design of self-assembling systems that mimic biological membranes. By attaching different functional groups to the bromo-end, researchers can create a library of amphiphiles that self-assemble into vesicles or micelles. The chemical design aspect involves tuning the hydrophobic-lipophilic balance and the nature of the terminal group to control the size, stability, and permeability of these assemblies. This allows for the systematic study of transport phenomena across synthetic membranes and the development of robust nanocarriers.

Inspired by the structure of natural antimicrobial peptides, which also feature cationic and hydrophobic domains, another avenue of research is the design of synthetic mimics based on the this compound scaffold. The chemical design principle here involves the covalent attachment of various hydrophobic or hydrogen-bonding moieties to the bromo-terminus to enhance the molecule's ability to interact with and disrupt microbial membranes, without necessarily having a direct biological effect in a therapeutic context.

Emerging Roles in Catalysis Beyond Zeolite Modification

While its role as an SDA is established, the future of this compound in catalysis lies in its application as a phase-transfer catalyst (PTC) and as a scaffold for creating novel immobilized catalysts. In phase-transfer catalysis, the quaternary ammonium salt facilitates the transfer of anionic reactants from an aqueous phase to an organic phase where the reaction occurs. theaic.orgprinceton.edu Future research will focus on expanding the scope of reactions catalyzed by this compound and on understanding the structure-activity relationships to design more efficient PTCs. theaic.org

A particularly promising area is the immobilization of homogeneous catalysts. By anchoring a catalytically active metal complex or organocatalyst to the bromo-end of this compound, the resulting catalyst can be readily immobilized onto solid supports through ionic interactions between the quaternary ammonium group and the support surface. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Catalytic ApplicationRole of this compoundExample ReactionAnticipated Advantage
Phase-Transfer CatalysisTransfers nucleophile to organic phaseNucleophilic substitution (e.g., R-Cl + CN⁻ → R-CN)Increased reaction rates, milder conditions
Immobilized Metal CatalystAnchors metal complex to a supportPalladium-catalyzed cross-couplingCatalyst recyclability, low metal leaching
Supported OrganocatalystProvides an ionic tag for immobilizationAsymmetric aldol (B89426) reactionSimplified product purification

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Bromohexyltrimethylaminium, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves quaternization of trimethylamine with 1,6-dibromohexane under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Purification is achieved via recrystallization or column chromatography. For validation, combine:

  • Nuclear Magnetic Resonance (NMR) : Confirm bromine substitution and quaternary ammonium structure via <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts (e.g., δ ~3.3 ppm for N-CH3 groups).
  • Mass Spectrometry (MS) : Verify molecular ion peak ([M]<sup>+</sup>) and bromine isotope pattern.
  • Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values.
  • HPLC : Assess purity (>95% recommended for reproducibility) .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Design stability studies by:

  • Temperature/Time Trials : Store aliquots at 4°C, 25°C, and 40°C; analyze degradation via UV-Vis or NMR at intervals (e.g., 0, 7, 30 days).
  • pH Sensitivity : Test solubility and structural integrity in buffers (pH 2–12) using dynamic light scattering (DLS) or ion chromatography.
  • Light Exposure : Compare shielded vs. UV-irradiated samples to detect photodegradation products .

Advanced Research Questions

Q. How should contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Address discrepancies by:

  • Comparative Kinetics : Use stopped-flow spectroscopy to measure reaction rates under identical conditions (solvent, temperature, nucleophile concentration).
  • Isotopic Labeling : Track bromine displacement using <sup>82</sup>Br-labeled compounds to distinguish competing pathways.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare transition states and activation energies for proposed mechanisms .

Q. What strategies ensure reproducibility when using this compound in multi-step organic syntheses?

  • Methodological Answer :

  • Protocol Standardization : Document exact molar ratios, solvent grades, and reaction times (e.g., "dry THF" vs. "THF with 0.1% H2O").
  • Intermediate Characterization : Validate each synthetic step via FTIR or TLC before proceeding.
  • Collaborative Validation : Share samples with independent labs for replication studies. Use platforms like Zenodo to publish raw spectra and datasets .

Q. How can researchers integrate computational models with experimental data to predict this compound’s behavior in novel reactions?

  • Methodological Answer :

  • Database Mining : Use SureChEMBL or Reaxys to extract analogous reaction data for training machine learning models (e.g., random forests for reactivity prediction).
  • Hybrid Workflow :

Perform exploratory experiments (e.g., varying electrophiles).

Input results into Schrödinger’s Jaguar for transition-state optimization.

Validate predictions via kinetic isotope effect (KIE) studies .

Data Contradiction & Analysis

Q. What statistical approaches are recommended when conflicting bioactivity data arise for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem BioAssay and ChEMBL; apply Cochran’s Q-test to assess heterogeneity.
  • Dose-Response Re-evaluation : Re-test disputed compounds using standardized assays (e.g., SPR binding affinity vs. cell-based viability).
  • Confounder Control : Check for batch effects (e.g., solvent purity differences) via principal component analysis (PCA) .

Literature & Database Utilization

Q. How can researchers efficiently locate primary literature on this compound while avoiding unreliable sources?

  • Methodological Answer :

  • Structured Searches : Use SciFinder with CAS RN (e.g., 12345-67-8) and Boolean terms (e.g., "quaternization AND kinetics").
  • Filter by Reputation : Prioritize journals with rigorous peer review (e.g., J. Org. Chem., Org. Lett.) and avoid non-indexed platforms.
  • Citation Tracking : Follow "Cited by" links in Google Scholar to identify consensus findings .

Experimental Design

Q. What criteria should guide the design of toxicity studies for this compound in biological systems?

  • Methodological Answer :

  • Model Selection : Use tiered testing: in vitro (HEK293 cells) → in vivo (D. rerio zebrafish).
  • Endpoint Diversity : Measure acute toxicity (LD50), genotoxicity (Ames test), and oxidative stress markers (ROS assays).
  • Positive/Negative Controls : Include known toxicants (e.g., cisplatin) and vehicle-only groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromohexyltrimethylaminium
Reactant of Route 2
Reactant of Route 2
6-Bromohexyltrimethylaminium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.